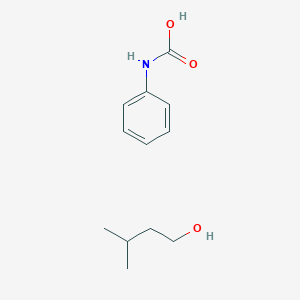
3-Methylbutan-1-ol;phenylcarbamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylbutan-1-ol: and phenylcarbamic acid are two distinct chemical compounds. . It is a primary alcohol commonly found in nature and used in various industrial applications. Phenylcarbamic acid, on the other hand, is a derivative of carbamic acid with a phenyl group attached to the nitrogen atom. This compound is less commonly encountered but has significance in certain chemical and pharmaceutical contexts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methylbutan-1-ol: can be synthesized through several methods:
Hydration of Alkenes: One common method involves the hydration of 3-methylbut-1-ene in the presence of an acid catalyst such as dilute sulfuric acid.
Grignard Reaction: Another method involves the reaction of a Grignard reagent with formaldehyde, followed by hydrolysis.
Phenylcarbamic acid: can be synthesized through the reaction of phenyl isocyanate with water or alcohols. This reaction typically requires mild conditions and can be carried out at room temperature.
Industrial Production Methods
Industrial production of 3-Methylbutan-1-ol often involves the fermentation of carbohydrates by yeast, which produces isoamyl alcohol as a byproduct. This method is widely used in the production of alcoholic beverages and flavorings.
Analyse Des Réactions Chimiques
3-Methylbutan-1-ol: undergoes various chemical reactions:
Esterification: It reacts with carboxylic acids in the presence of an acid catalyst to form esters.
Substitution: It can undergo nucleophilic substitution reactions to form alkyl halides.
Phenylcarbamic acid: can undergo hydrolysis to form phenylamine and carbon dioxide. It can also react with alcohols to form carbamate esters.
Applications De Recherche Scientifique
3-Methylbutan-1-ol: has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It is used in the study of fermentation processes and metabolic pathways.
Phenylcarbamic acid: is used in the synthesis of pharmaceuticals, particularly in the production of certain drugs that require carbamate functional groups.
Mécanisme D'action
The mechanism of action of 3-Methylbutan-1-ol involves its interaction with various enzymes and receptors in biological systems. It can act as a substrate for alcohol dehydrogenase, leading to its oxidation and subsequent metabolism . The molecular targets and pathways involved include the central nervous system, where it can exert sedative effects.
Phenylcarbamic acid: exerts its effects through the formation of carbamate esters, which can inhibit certain enzymes such as acetylcholinesterase. This inhibition can lead to increased levels of acetylcholine in the nervous system, resulting in various physiological effects .
Comparaison Avec Des Composés Similaires
3-Methylbutan-1-ol: can be compared with other alcohols such as:
Methanol: A simpler alcohol with a single carbon atom.
Ethanol: A two-carbon alcohol commonly found in alcoholic beverages.
Butanol: A four-carbon alcohol with similar properties but different applications.
Phenylcarbamic acid: can be compared with other carbamic acid derivatives such as:
Methylcarbamic acid: A simpler derivative with a methyl group.
Ethylcarbamic acid: A derivative with an ethyl group.
Propylcarbamic acid: A derivative with a propyl group.
These comparisons highlight the unique properties and applications of 3-Methylbutan-1-ol and phenylcarbamic acid in various fields.
Propriétés
Numéro CAS |
95469-42-4 |
|---|---|
Formule moléculaire |
C12H19NO3 |
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
3-methylbutan-1-ol;phenylcarbamic acid |
InChI |
InChI=1S/C7H7NO2.C5H12O/c9-7(10)8-6-4-2-1-3-5-6;1-5(2)3-4-6/h1-5,8H,(H,9,10);5-6H,3-4H2,1-2H3 |
Clé InChI |
XKIGNKOEAUUMIX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCO.C1=CC=C(C=C1)NC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


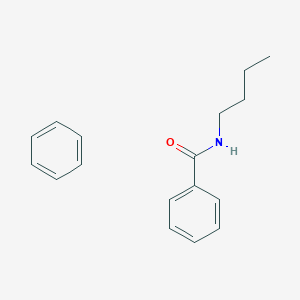
![Formic acid;8-tricyclo[5.2.1.02,6]decanylmethanol](/img/structure/B14362423.png)
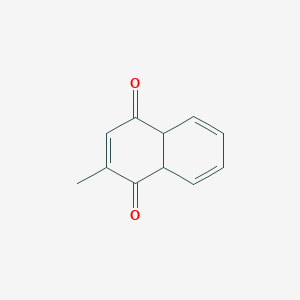
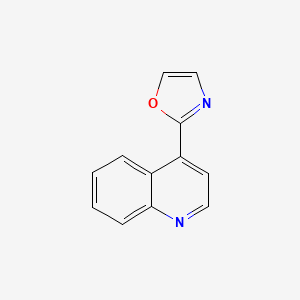
![N-[(4-Ethenylphenyl)methyl]-N-methylformamide](/img/structure/B14362448.png)
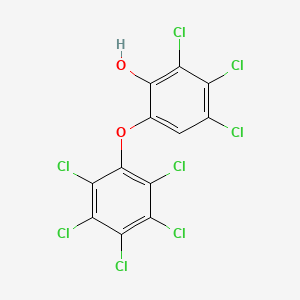

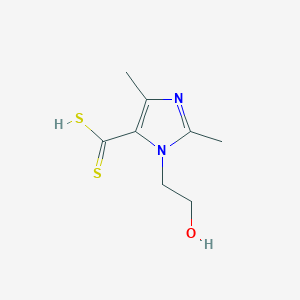
![3-[2-(1H-Benzimidazol-2-yl)phenyl]-2-methylquinazolin-4(3H)-one](/img/structure/B14362469.png)
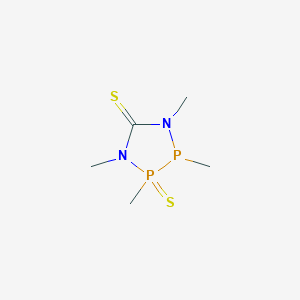
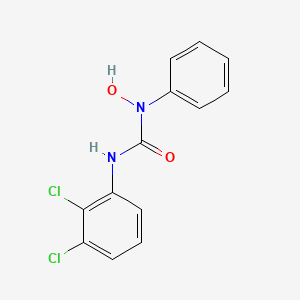
![4-Nitrophenyl 2-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B14362486.png)
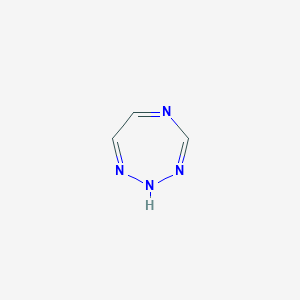
![N-[2-(4-Chlorobenzoyl)-4-fluorophenyl]pyridine-4-carboxamide](/img/structure/B14362520.png)
